molecular formula C19H15NO2 B12529709 1-[4-(4-Methylphenyl)phenyl]-3-nitrobenzene CAS No. 651728-03-9

1-[4-(4-Methylphenyl)phenyl]-3-nitrobenzene

Katalognummer: B12529709
CAS-Nummer: 651728-03-9
Molekulargewicht: 289.3 g/mol
InChI-Schlüssel: MRBOQXOALIACBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(4-Methylphenyl)phenyl]-3-nitrobenzene is an organic compound characterized by a nitro group attached to a benzene ring, which is further substituted with a 4-methylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Methylphenyl)phenyl]-3-nitrobenzene typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[4-(4-Methylphenyl)phenyl]-3-nitrobenzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

    Oxidation: Potassium permanganate, sulfuric acid.

    Substitution: Halogens (chlorine, bromine), alkyl halides, Lewis acids (aluminum chloride).

Major Products Formed:

    Reduction: 1-[4-(4-Methylphenyl)phenyl]-3-aminobenzene.

    Oxidation: 1-[4-(4-Carboxyphenyl)phenyl]-3-nitrobenzene.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1-[4-(4-Methylphenyl)phenyl]-3-nitrobenzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-[4-(4-Methylphenyl)phenyl]-3-nitrobenzene involves its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

  • 1-[4-(4-Methylphenyl)phenyl]-3-aminobenzene.
  • 1-[4-(4-Methylphenyl)phenyl]-3-hydroxybenzene.
  • 1-[4-(4-Methylphenyl)phenyl]-3-carboxybenzene.

Comparison: 1-[4-(4-Methylphenyl)phenyl]-3-nitrobenzene is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can participate in redox reactions and form reactive intermediates, making it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

651728-03-9

Molekularformel

C19H15NO2

Molekulargewicht

289.3 g/mol

IUPAC-Name

1-[4-(4-methylphenyl)phenyl]-3-nitrobenzene

InChI

InChI=1S/C19H15NO2/c1-14-5-7-15(8-6-14)16-9-11-17(12-10-16)18-3-2-4-19(13-18)20(21)22/h2-13H,1H3

InChI-Schlüssel

MRBOQXOALIACBT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.